molecular formula C17H14N2O4S B11390729 N-(furan-2-ylmethyl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide

N-(furan-2-ylmethyl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11390729
M. Wt: 342.4 g/mol
InChI Key: SOBDQKQDXBDPCW-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-nitro-N-[(thiophen-2-yl)methyl]benzamide is an organic compound that features both furan and thiophene rings, which are heterocyclic aromatic compounds

Properties

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C17H14N2O4S/c20-17(15-7-1-2-8-16(15)19(21)22)18(11-13-5-3-9-23-13)12-14-6-4-10-24-14/h1-10H,11-12H2

InChI Key

SOBDQKQDXBDPCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC=CO2)CC3=CC=CS3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-nitro-N-[(thiophen-2-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-nitrobenzoic acid with an appropriate amine under acidic conditions to form the amide bond.

    Attachment of Furan and Thiophene Rings: The furan and thiophene rings can be introduced through nucleophilic substitution reactions. For instance, furan-2-ylmethanol and thiophen-2-ylmethanol can be reacted with the benzamide core in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-nitro-N-[(thiophen-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of furan and thiophene rings.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(furan-2-yl)methyl]-2-nitro-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-nitro-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The furan and thiophene rings may also contribute to the compound’s ability to interact with biological membranes and proteins, influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(furan-2-yl)methyl]-2-nitrobenzamide: Lacks the thiophene ring, which may result in different chemical and biological properties.

    N-[(thiophen-2-yl)methyl]-2-nitrobenzamide: Lacks the furan ring, which may affect its reactivity and applications.

Uniqueness

N-[(furan-2-yl)methyl]-2-nitro-N-[(thiophen-2-yl)methyl]benzamide is unique due to the presence of both furan and thiophene rings in its structure. This dual heterocyclic system can impart distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

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